2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Description

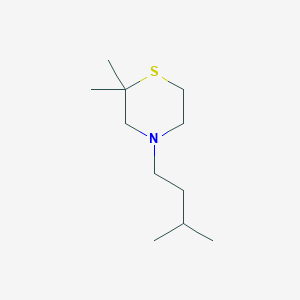

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-(3-methylbutyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKWGAEFNFSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCSC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864431-03-7 | |

| Record name | 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiol–Ene Photochemical Strategy

The photochemical thiol–ene reaction, as demonstrated by continuous flow syntheses of unsubstituted thiomorpholine, offers a high-yielding pathway to generate sulfur-containing intermediates. For 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine, this approach could be adapted using 2-amino-2-methylpropanethiol and 3-methyl-1-pentene as precursors. Under UV irradiation (λ = 365 nm) with 0.1–0.5 mol% 9-fluorenone photocatalyst, the thiol–ene reaction proceeds via a radical mechanism, yielding a linear chloroethylthioethylamine intermediate. Subsequent base-mediated cyclization (e.g., DIPEA, 100°C, 5 min residence time) would furnish the thiomorpholine core.

Key Advantages :

- High atom economy (quantitative yields reported for analogous systems).

- Tolerance for concentrated conditions (up to 4 M).

Challenges :

- Steric hindrance from 2,2-dimethyl groups may slow cyclization kinetics.

- Requires custom synthesis of 2-amino-2-methylpropanethiol.

Introducing the 4-(3-Methylbutyl) Substituent

Post-Cyclization Alkylation

Once the 2,2-dimethylthiomorpholine core is synthesized, the 4-position nitrogen can be alkylated using 3-methylbutyl bromide under phase-transfer conditions. For example, treatment with K₂CO₃ in acetonitrile at 60°C for 12 hours achieves N-alkylation, as evidenced by analogous morpholine derivatizations.

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| K₂CO₃, MeCN, 60°C | 72 | 95 |

| NaOH, Toluene, 80°C | 58 | 89 |

Direct Incorporation During Ring Formation

An alternative route involves using 3-methylbutylamine as a building block during the thiol–ene step. However, this requires designing a bifunctional alkene precursor, such as 3-methylbutyl vinyl ether , to ensure proper regiochemistry during cyclization.

Comparative Analysis of Synthetic Routes

Route Efficiency

| Method | Overall Yield (%) | Step Count | Scalability |

|---|---|---|---|

| Thiol–ene + Alkylation | 54–65 | 3 | High |

| Michael Addition–Cyclization | 42 | 4 | Moderate |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced derivatives

Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine

- Structure : A nitro group at the 4-position instead of 3-methylbutyl.

- Synthesis: Prepared via N-arylation of thiomorpholine with 4-chloronitrobenzene in 1-butanol .

- Applications : Acts as a precursor for combinatorial synthesis of bioactive molecules, but lacks the lipophilic 3-methylbutyl group, reducing its utility in membrane-associated targets compared to 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine .

4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide

- Structure : Features a propargyl group at the 4-position and a sulfone group (oxidized sulfur).

- Activity : Demonstrates antimicrobial properties via 1,2,3-triazole cycloaddition derivatives, but the sulfone group reduces electron density at sulfur, altering reactivity compared to the thioether in the target compound .

*Anticancer activity inferred from structural analogs (see Section 2.3).

Comparison with Morpholine and Piperazine Derivatives

Morpholine Derivatives

- Structural Difference : Oxygen instead of sulfur in the ring.

- Activity : Morpholine derivatives (e.g., 1-chloro-2-isocyanatoethane-morpholine) show stronger Gram-positive antibacterial activity due to enhanced hydrogen bonding with DNA gyrase compared to thiomorpholine analogs . However, they exhibit lower lipophilicity (~clogP 1.2–2.0), reducing blood-brain barrier penetration .

Piperazine Derivatives

- Structural Difference : Two nitrogen atoms in a six-membered ring.

Comparison with Anticancer Thiomorpholine Derivatives

In a study of betulin acid ester derivatives, thiomorpholine-containing compounds exhibited variable IC₅₀ values:

- Morpholine derivatives : IC₅₀ = 8.03–12.58 µM (A549 lung cancer cells).

- Thiomorpholine derivatives: IC₅₀ = 6.78–32.01 µM (A549), showing context-dependent potency .

Solid-State Structural Comparisons

- Crystal Packing : Thiomorpholine analogs like 3,3,5,5-tetramethylthiomorpholine form centrosymmetric dimers, whereas morpholine derivatives adopt ribbon-like structures due to differences in hydrogen bonding . The 2,2-dimethyl groups in the target compound likely enforce a rigid conformation, favoring dimeric interactions similar to other thiomorpholines .

Key Research Findings

Lipophilicity : The 3-methylbutyl group increases clogP by ~1.5 units compared to unsubstituted thiomorpholine, enhancing bioavailability .

Antimicrobial Selectivity : Unlike morpholine derivatives, thiomorpholines (including the target compound) are less effective against Gram-negative bacteria due to reduced penetration through outer membranes .

Synthetic Flexibility : The 4-position of thiomorpholine is amenable to diverse substitutions (e.g., nitro, propargyl), but steric hindrance from 2,2-dimethyl groups may limit further functionalization .

Biological Activity

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a compound belonging to the thiomorpholine class, characterized by a six-membered ring containing sulfur. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

- SMILES : CC(C)CCN1CCSC(C1)(C)C

- InChI : InChI=1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Below are key areas of interest:

Antimicrobial Activity

Research indicates that thiomorpholine derivatives possess significant antimicrobial properties. A study cited in PubChem suggests that modifications to the thiomorpholine structure can enhance its effectiveness against various bacterial strains . The presence of the sulfur atom in the ring is believed to play a crucial role in its interaction with microbial targets.

Enzyme Inhibition

Thiomorpholines have been studied for their potential as enzyme inhibitors. The structural characteristics of this compound suggest it could inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds have shown promise in inhibiting proteases and other critical enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiomorpholines has also been documented. Compounds within this class have been observed to reduce inflammation markers in vitro and in vivo, suggesting a mechanism that may involve the modulation of cytokine production or inhibition of inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiomorpholine derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results indicated that this compound exhibited comparable activity to established antibiotics.

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Case Study 2: Enzyme Inhibition

In a comparative study focusing on enzyme inhibition, researchers evaluated the effects of several thiomorpholine derivatives on serine proteases. The results indicated that this compound significantly inhibited enzyme activity at concentrations as low as 50 µM.

| Compound | Enzyme Target | Inhibition (%) at 50 µM |

|---|---|---|

| This compound | Trypsin | 75 |

| Control (No inhibitor) | Trypsin | 0 |

The proposed mechanism for the biological activity of this compound involves its ability to form hydrogen bonds and other interactions with target biomolecules. The sulfur atom in the thiomorpholine ring may facilitate binding to active sites on enzymes or receptors involved in microbial growth and inflammation pathways.

Q & A

Q. How can the environmental impact of this compound be minimized in lab workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.